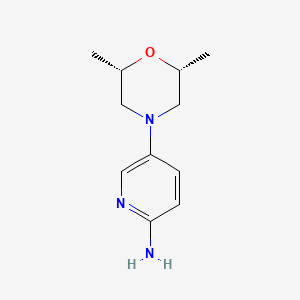![molecular formula C11H20N2O2 B13325548 Tert-butyl (1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13325548.png)
Tert-butyl (1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a diazabicycloheptane core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves a multi-step process. One common method is the epimerization-lactamization cascade reaction. This method starts with functionalized (2S,4R)-4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates . Key factors for this reaction include the use of a strong base and an electron-withdrawing N-protective group in the substrates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
Tert-butyl (1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazabicycloheptane core, often facilitated by the presence of a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
科学研究应用
Tert-butyl (1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes involved in disease pathways.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring precise stereochemistry.
作用机制
The mechanism of action of Tert-butyl (1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The diazabicycloheptane core can interact with enzymes or receptors, potentially inhibiting their activity. The tert-butyl ester group may enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites.
相似化合物的比较
Similar Compounds
- Tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl (1R,4R)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
Tert-butyl (1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and interaction with molecular targets. This structural variation can result in different biological activities and chemical properties compared to its analogs.
属性
分子式 |
C11H20N2O2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
tert-butyl (1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-5-9(13)6-12(8)4/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1 |
InChI 键 |
VYYZBKDBMOBMBG-RKDXNWHRSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CN2C |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B13325484.png)
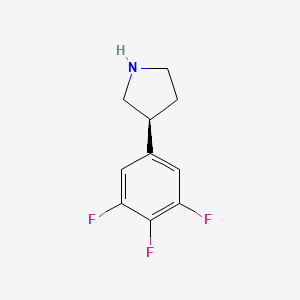
![(S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13325497.png)
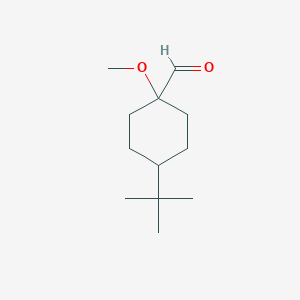
![2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B13325510.png)
![Methyl 8-fluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate](/img/structure/B13325511.png)
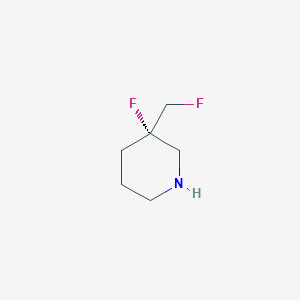
![1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B13325521.png)
![(R)-3-Azaspiro[5.5]undecan-8-amine](/img/structure/B13325524.png)

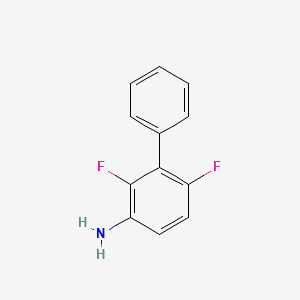
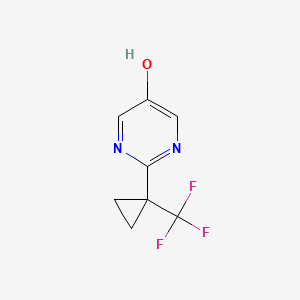
![1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13325541.png)
